1-Bromo-3-diethoxyphosphoryl-benzene
Overview
Description
1-Bromo-3-diethoxyphosphoryl-benzene is an organic compound with the molecular formula C10H14BrO3P It is a brominated derivative of benzene, featuring a diethoxyphosphoryl group
Preparation Methods
The synthesis of 1-Bromo-3-diethoxyphosphoryl-benzene typically involves the bromination of a suitable precursor, such as 3-diethoxyphosphoryl-benzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-diethoxyphosphoryl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-diethoxyphosphoryl-benzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.
Material Science: It is used in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound can be used in the study of biological systems and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 1-Bromo-3-diethoxyphosphoryl-benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of new functional groups into the benzene ring. The diethoxyphosphoryl group can also participate in various chemical interactions, influencing the reactivity and properties of the compound.
Comparison with Similar Compounds
1-Bromo-3-diethoxyphosphoryl-benzene can be compared with other similar compounds, such as:
1-Bromo-3-methoxybenzene: This compound has a methoxy group instead of a diethoxyphosphoryl group, leading to different reactivity and applications.
1-Bromo-3-nitrobenzene:
1-Bromo-3-chlorobenzene: The substitution of a chlorine atom for the diethoxyphosphoryl group results in different chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-3-diethoxyphosphorylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBJRLXLLONXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC=C1)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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